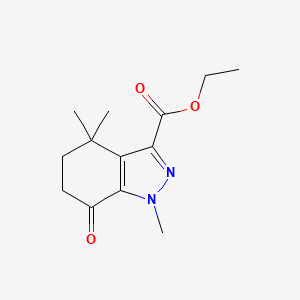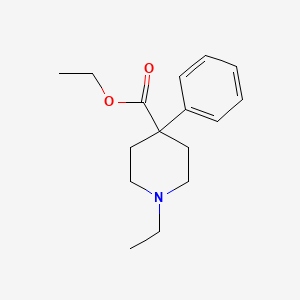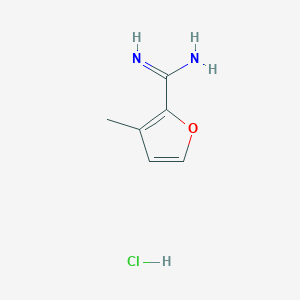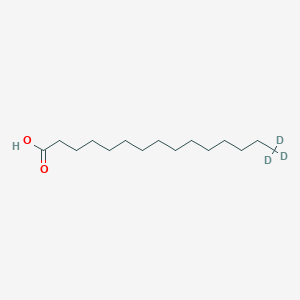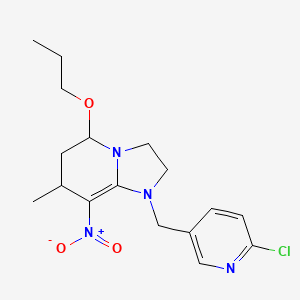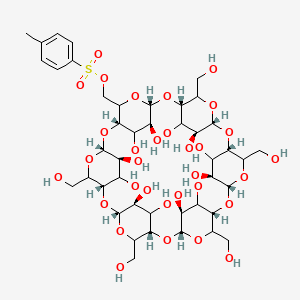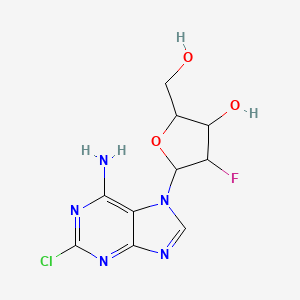![molecular formula C11H7F2NO2S B1419167 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1156584-75-6](/img/structure/B1419167.png)
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
The compound is a derivative of difluorophenylacetic acid, which is a type of fluorinated building block . These types of compounds are often used in chemical synthesis .
Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a molecular weight around 172.13 . Other properties like boiling point, melting point, etc., can’t be determined without specific information.Scientific Research Applications
Pharmaceutical Research: Antitumor and Cytotoxic Agents
Thiazole derivatives, including those with a difluorophenyl group, have been extensively studied for their potential as antitumor and cytotoxic agents. Compounds with similar structures have demonstrated significant activity against various human tumor cell lines, suggesting that this compound could be a valuable candidate for developing new cancer therapies .
Neuroprotective Drug Development
The thiazole ring is a common feature in many neuroprotective drugs. Given the structural similarity to other neuroprotective thiazoles, this compound may be researched for its potential to treat neurodegenerative diseases by protecting neuronal cells from damage .
Antimicrobial and Antifungal Applications
Thiazole compounds are known for their antimicrobial properties. The difluorophenyl group could enhance these properties, making this compound a possible candidate for creating new antimicrobial and antifungal agents that could be used to treat various infections .
Agricultural Chemicals: Fungicides and Pesticides
The structural components of this compound suggest potential use in agriculture as a fungicide or pesticide. Its efficacy in controlling fungal pathogens or pests could be explored to improve crop protection and yield .
Chemical Synthesis and Catalysis
This compound may serve as an intermediate in chemical synthesis, potentially acting as a catalyst or a reactant in the production of more complex molecules. Its role in facilitating various chemical reactions could be a significant area of research .
Material Science: Organic Electronic Materials
The electronic properties of thiazole derivatives make them interesting candidates for organic electronic materials. Research could focus on the use of this compound in the development of organic semiconductors or conductive polymers .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures .
Biological Studies: Enzyme Inhibition
Thiazoles are known to act as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes, which could lead to the development of new drugs for treating diseases related to enzyme malfunction .
Safety and Hazards
Future Directions
The future directions of research and development would depend on the specific properties and potential applications of this compound. Difluorophenylacetic acids have been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA), which suggests potential applications in biochemistry or medicine .
Mechanism of Action
Target of Action
Compounds containing the thiazole ring and indole nucleus, which are present in this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, thiazole is a key component of Vitamin B1 (thiamine), which is essential for carbohydrate metabolism and normal functioning of the nervous system . Therefore, it is plausible that this compound may influence similar biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole and indole derivatives , it is plausible that this compound may have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPOYXKTZBOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



